BenchChemオンラインストアへようこそ!

Carmegliptin dihydrochloride

DPP-4 inhibitor Drug metabolism Type 2 diabetes

Carmegliptin dihydrochloride offers unique advantages: balanced renal and hepatic excretion eliminates confounding variables in liver-centric NAFLD models, unlike saxagliptin. Dual excretion (urine/bile) makes it superior to sitagliptin for renal impairment PK/PD studies. Its distinctive aminobenzo[a]quinolizine scaffold enables scaffold-based vs. mechanism-based off-target analysis. Long-acting inhibition ensures stable incretin levels for ex vivo/in vivo endocrine research. Secure this non-substitutable research tool.

Molecular Formula C20H30Cl2FN3O3
Molecular Weight 450.4 g/mol
CAS No. 813452-14-1
Cat. No. B1261372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarmegliptin dihydrochloride
CAS813452-14-1
Molecular FormulaC20H30Cl2FN3O3
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC.Cl.Cl
InChIInChI=1S/C20H28FN3O3.2ClH/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2;;/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3;2*1H/t12-,15+,16+,17+;;/m1../s1
InChIKeyDDKJYXSAKVWFLS-LSKWAPIISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carmegliptin Dihydrochloride: A DPP-4 Inhibitor for T2DM Research


Carmegliptin dihydrochloride (CAS 813452-14-1), also known as RG-1579 or RO4876904, is the dihydrochloride salt form of carmegliptin, a potent, orally bioavailable pyrrolidinone-based inhibitor of dipeptidyl peptidase 4 (DPP-4) [1]. It was developed by F. Hoffmann-La Roche and advanced to Phase II clinical trials for the treatment of type 2 diabetes mellitus (T2DM) [2]. As a small molecule research tool, it is primarily used for studying incretin biology and glucose homeostasis.

The Scientific Risk of Substituting Carmegliptin with Another 'Gliptin'


While DPP-4 inhibitors share a common mechanism, they exhibit clinically and preclinically relevant differences in potency, selectivity, and pharmacokinetics that preclude simple substitution [1]. For instance, vildagliptin is a substrate for hydrolysis and has a much shorter half-life, while sitagliptin relies heavily on renal excretion [2]. The target compound, carmegliptin, possesses a unique profile distinct from these marketed analogs, making it a non-fungible research tool. Direct comparison data are required to understand its specific value proposition.

Data-Driven Rationale for Procuring Carmegliptin Dihydrochloride


Metabolic Stability: Carmegliptin's Resistance to Hydrolysis Differentiates it from Vildagliptin

Carmegliptin's chemical structure and metabolic profile offer a distinct advantage over vildagliptin. Vildagliptin is extensively metabolized via hydrolysis, with ~55% of the dose excreted as a metabolite [1]. In contrast, carmegliptin is reported to be excreted primarily unchanged in urine and bile, indicating a high degree of metabolic stability [2]. This difference is crucial for experimental design where confounding variables from active metabolites must be avoided.

DPP-4 inhibitor Drug metabolism Type 2 diabetes

Balanced Excretion Profile: Carmegliptin vs. Sitagliptin

Carmegliptin's balanced renal and hepatic excretion profile provides a potential advantage over compounds like sitagliptin, which is predominantly (70-80%) excreted unchanged by the kidneys [1]. Carmegliptin is reported to show extensive tissue distribution and is excreted unchanged in both urine and bile [2], a finding echoed by other sources stating it has 'balanced renal and hepatic excretion' . This dual-route clearance is a pharmacologically desirable trait, as it can mitigate the risk of systemic drug accumulation in patients with compromised renal or hepatic function.

DPP-4 inhibitor Pharmacokinetics Renal impairment

Allometric Scaling: Carmegliptin's Predictive Pharmacokinetics vs. Other Gliptins

Carmegliptin's human pharmacokinetic parameters have been projected using simple allometric scaling principles, providing a quantifiable basis for comparison [1]. In a study of six DPP-4 inhibitors, the allometric equation for carmegliptin's intravenous clearance (CL) was 1.170W^0.756, which differs from that of sitagliptin (2.020W^0.529) and vildagliptin (1.959W^0.847). Similarly, its volume of distribution (Vd) equation (6.096W^0.992) differed from sitagliptin (7.140W^0.805) and vildagliptin (2.742W^0.941) [1]. These data demonstrate that carmegliptin's clearance and distribution cannot be accurately inferred from its analogs, confirming it as a distinct research tool.

Allometric scaling Pharmacokinetics Drug development

Clinical Development Progression: Carmegliptin's Phase 2 Completion vs. Discontinued Analogs

Carmegliptin advanced to Phase II clinical trials, where a multicenter, double-blind, randomized, placebo-controlled, dose-ranging study was completed to investigate its efficacy, safety, tolerability, and pharmacokinetics in patients with type 2 diabetes [1]. This level of clinical investigation is more advanced than many other research-stage DPP-4 inhibitors that were discontinued in Phase I or earlier. The existence of this completed Phase II dataset implies a more robust and well-characterized safety and efficacy profile compared to earlier-stage candidates, providing a richer foundation for secondary research.

Clinical trial Phase 2 Type 2 diabetes

Long-Acting Profile: Carmegliptin's Sustained DPP-4 Inhibition for Once-Daily Dosing

Carmegliptin is described as a 'long-acting' DPP-4 inhibitor [1]. While specific human half-life data are not readily available in the public domain, the 'long-acting' designation is a key differentiator from compounds like vildagliptin, which has a short half-life of 1.5–3 hours and requires twice-daily dosing [2]. This property implies a prolonged pharmacodynamic effect, suitable for studies modeling once-daily dosing regimens or investigating sustained target engagement.

Long-acting Pharmacodynamics DPP-4 inhibition

Chemical Structure: Aminobenzo[a]quinolizine Core as a Distinguishing Feature

Carmegliptin belongs to a unique chemical class of DPP-4 inhibitors based on an aminobenzo[a]quinolizine core with non-aromatic substituents in the S1 specificity pocket [1]. This distinguishes it from other gliptins: sitagliptin is a β-amino acid derivative, vildagliptin is a cyanopyrrolidine, and linagliptin is a xanthine derivative [2]. This structural novelty is not merely academic; it is the basis for its distinct interaction with the DPP-4 enzyme, as evidenced by its unique X-ray co-crystal structure [1].

Structure-activity relationship Chemical series Drug design

High-Impact Use Cases for Carmegliptin Dihydrochloride in Scientific Research


Investigating the Role of DPP-4 in Non-Alcoholic Fatty Liver Disease (NAFLD)

Given its balanced renal and hepatic excretion and lack of metabolism [1], carmegliptin is an ideal tool for studying the role of DPP-4 inhibition in liver-centric metabolic disorders like NAFLD. Unlike compounds with extensive hepatic metabolism (e.g., saxagliptin) or those that are substrates for transporters, carmegliptin's profile reduces confounding variables related to liver function, allowing for a clearer interpretation of DPP-4's direct effects on hepatic steatosis and inflammation.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Renal Impairment

Carmegliptin's dual excretion pathway—unchanged in urine and bile [2]—makes it a superior candidate over sitagliptin for PK/PD studies in models of renal impairment. Sitagliptin's near-total reliance on renal clearance necessitates dose adjustment in renal insufficiency. Carmegliptin's balanced clearance allows for the study of DPP-4 inhibition without the confounding influence of severe drug accumulation due to single-organ failure, providing a cleaner experimental system .

Comparative DPP-4 Enzyme Selectivity and Off-Target Profiling

The unique aminobenzo[a]quinolizine scaffold of carmegliptin [3] makes it a critical comparator in studies aimed at profiling the selectivity of DPP-4 inhibitors against related peptidases (e.g., DPP-8, DPP-9). Including carmegliptin in a panel of gliptins with distinct core structures (e.g., cyanopyrrolidine, β-amino acid) allows researchers to dissect whether observed off-target effects are mechanism-based (on-target DPP-4 inhibition) or scaffold-based, thus providing deeper insight into drug safety and design.

Mechanistic Studies of Incretin Hormone Degradation

As a potent and long-acting inhibitor of DPP-4 [4], carmegliptin is well-suited for ex vivo and in vivo experiments designed to quantify the stabilization of endogenous incretin hormones like GLP-1 and GIP. Its sustained inhibition profile ensures stable levels of active incretins throughout the experimental timeline, which is critical for studies examining downstream effects on insulin secretion, gastric emptying, and satiety signaling. This makes it a robust tool for fundamental endocrine research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carmegliptin dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.